7-(difluoromethyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
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Overview
Description
7-(difluoromethyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(difluoromethyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the difluoromethyl group and the methoxyphenyl groups. Common reagents and catalysts used in these reactions include organometallic reagents, halogenating agents, and transition metal catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-(difluoromethyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 7-(difluoromethyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition, receptor binding, or antimicrobial properties. Researchers may use it to develop new drugs or therapeutic agents.
Medicine
In medicine, compounds like this compound are often investigated for their potential to treat various diseases. This may include cancer, infectious diseases, or neurological disorders.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-(difluoromethyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-(difluoromethyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide include other pyrazolo[1,5-a]pyrimidines with different substituents. Examples include:
- 7-(trifluoromethyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
- 7-(methyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific substituents, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C24H22F2N4O4 |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
7-(difluoromethyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C24H22F2N4O4/c1-32-16-7-5-15(6-8-16)18-11-19(22(25)26)30-23(29-18)17(13-28-30)24(31)27-12-14-4-9-20(33-2)21(10-14)34-3/h4-11,13,22H,12H2,1-3H3,(H,27,31) |
InChI Key |
BIUJKIJGILEGND-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NCC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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